2-Fluoro-3-iodo-4-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3FINO3 |
|---|---|
Molecular Weight |
283.00 g/mol |
IUPAC Name |
2-fluoro-3-iodo-4-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H |
InChI Key |
BLHNIOIQWZZBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])I)F)O |
Origin of Product |
United States |
Systematic Nomenclature and Positional Isomerism of Halogenated Nitrophenols
IUPAC Naming Conventions for 2-Fluoro-3-iodo-4-nitrophenol
The systematic name "this compound" is determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a standardized method for naming chemical compounds. The naming process for this molecule is broken down as follows:
Parent Structure : The foundational structure is a hydroxyl group (-OH) attached to a benzene (B151609) ring, which is named "phenol". byjus.comvedantu.com According to IUPAC guidelines, when a hydroxyl group is the principal functional group on a benzene ring, "phenol" is used as the root name. ucalgary.calibretexts.org
Identification of Substituents : The phenol (B47542) ring is decorated with three different substituent groups: a fluorine atom (-F), an iodine atom (-I), and a nitro group (-NO2).
Numbering the Ring : The carbon atom bearing the principal functional group, the hydroxyl group, is assigned position C1. ucalgary.ca The rest of the carbon atoms in the benzene ring are then numbered sequentially to give the substituents the lowest possible set of locants (numbers). vedantu.comunacademy.com
Assigning Locants :
The fluorine atom is at position C2.
The iodine atom is at position C3.
The nitro group is at position C4.
Alphabetical Ordering : When multiple different substituents are present, they are listed in alphabetical order. ucalgary.caunacademy.com In this case, the order is Fluoro, Iodo, and Nitro.
Assembling the Name : Combining these elements results in the full IUPAC name: This compound .
Exploration of Potential Positional Isomers and Their Distinctions
Positional isomers are compounds that share the same molecular formula but differ in the position of their functional groups on the parent structure. For this compound, numerous positional isomers can exist by rearranging the fluoro, iodo, and nitro groups on the phenol ring.
The hydroxyl group remains at the C1 position, while the three substituents can be arranged in various configurations on the remaining five carbons. The distinction between these isomers is critical, as the specific placement of the electron-withdrawing (nitro, fluoro, iodo) and electron-donating (hydroxyl) groups significantly alters the electronic environment of the aromatic ring, thereby affecting the compound's acidity, reactivity, and physical properties. libretexts.org
For example, the relative positions of the nitro group and the halogens influence the inductive and resonance effects within the molecule. An isomer with the nitro group para (at C4) to the hydroxyl group, such as the subject compound, will have different electronic properties compared to an isomer where it is ortho (at C2 or C6) or meta (at C3 or C5). youtube.comdoubtnut.comwikipedia.org
Below is a table showcasing a selection of potential positional isomers of a fluorinated, iodinated nitrophenol.
| IUPAC Name | Position of -F | Position of -I | Position of -NO2 |
| This compound | 2 | 3 | 4 |
| 2-Fluoro-4-iodo-5-nitrophenol | 2 | 4 | 5 |
| 2-Fluoro-5-iodo-3-nitrophenol | 2 | 5 | 3 |
| 3-Fluoro-2-iodo-4-nitrophenol | 3 | 2 | 4 |
| 4-Fluoro-2-iodo-6-nitrophenol | 4 | 2 | 6 |
| 4-Fluoro-3-iodo-2-nitrophenol | 4 | 3 | 2 |
Advanced Synthetic Methodologies for 2 Fluoro 3 Iodo 4 Nitrophenol
Strategies for Regioselective Halogenation (Fluoro and Iodo) on Phenolic Scaffolds
The introduction of halogen atoms onto a phenol (B47542) ring is a fundamental transformation in organic synthesis. The high reactivity of the phenol ring, due to the activating hydroxyl group, necessitates carefully chosen conditions to achieve regioselectivity and avoid polysubstitution.
Electrophilic Iodination and Fluorination Techniques
Electrophilic aromatic substitution is the most common method for introducing halogens onto an electron-rich phenolic ring.
Iodination: Direct iodination of aromatic rings with molecular iodine (I₂) is often slow due to the low electrophilicity of iodine. Therefore, iodination is typically performed in the presence of an oxidizing agent that generates a more potent electrophilic iodine species, such as the iodonium ion (I⁺). Common systems include iodine in combination with hydrogen peroxide, nitric acid, or silver salts. For a substrate like 2-fluoro-4-nitrophenol, the directing effects of the existing substituents are paramount. The hydroxyl group is a powerful ortho-, para-director, the fluorine atom is a weaker ortho-, para-director, and the nitro group is a meta-director. The position C-3 is ortho to the hydroxyl group and meta to the nitro group, making it an electronically favored site for electrophilic attack.
Fluorination: Direct fluorination of aromatic compounds with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and degradation. chemistrysteps.com Modern electrophilic fluorination techniques employ N-F reagents, which act as sources of an electrophilic fluorine cation ("F⁺"). wikipedia.org These reagents offer greater control and safety. Commonly used N-F reagents include Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgdigitellinc.com The regioselectivity of electrophilic fluorination on substituted phenols is influenced by both electronic and steric factors, as well as the reaction conditions. nih.gov For electron-rich substrates like phenols, fluorination can sometimes lead to dearomatization, forming fluorinated cyclohexadienones. nih.gov
Table 1: Selected Electrophilic Iodination Methods for Phenols
| Reagent System | Substrate Example | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| I₂ / H₂O₂ in H₂O | 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | 80 | sigmaaldrich.com |
| I₂ / K₂S₂O₈ / HF-Pyridine | Alkenes (general) | 2-Fluoroalkyl Iodides | up to 75 | organic-chemistry.org |
Nucleophilic Aromatic Substitution for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing a fluorine atom. This reaction is particularly effective on aromatic rings that are activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group (e.g., Cl, Br, NO₂). masterorganicchemistry.com The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing substituent. nih.gov
In the context of synthesizing a fluorinated phenol, a precursor with a different halogen or a nitro group at the desired fluorine position could be subjected to reaction with a fluoride source like KF or CsF. For instance, the conversion of an aryl chloride to an aryl fluoride is a common application. The reactivity of leaving groups in SNAr reactions often follows the trend F > Cl > Br > I for the rate-determining nucleophilic attack step, because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic. masterorganicchemistry.com
Another classical method for introducing fluorine is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt, prepared from the corresponding aniline. jove.com This method is versatile and can be used to synthesize a wide range of fluoroaromatics.
Halogen Dance Reactions and Their Potential Applications
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom (typically bromine or iodine) on an aromatic or heteroaromatic ring. chemeurope.comquora.com The reaction is driven by thermodynamics, proceeding towards the formation of the most stable aryl anion intermediate. quora.com This typically means the halogen migrates away from a deprotonated site, allowing the negative charge to reside at a more stable position, for example, ortho to an electron-withdrawing group or a site where steric hindrance is minimized.
While not a direct method for introducing a halogen, the halogen dance could be a potential strategy for isomerizing a regioisomeric impurity into the desired product. For instance, if a synthetic route produced an unwanted isomer of 2-Fluoro-3-iodo-4-nitrophenol, it might be possible under specific basic conditions (e.g., using lithium amides) to induce the iodine atom to "dance" to the thermodynamically more stable position. However, the application of this reaction to highly functionalized and electron-deficient systems like nitrophenols is not widely documented and would require careful optimization to avoid side reactions, such as aryne formation. acs.org
Directed Nitration Procedures for Aromatic Systems
The introduction of a nitro group onto the phenolic ring is a critical step in the synthesis of the target molecule. Controlling the regioselectivity of this electrophilic aromatic substitution is essential.
Ortho-/Para-Directing Effects in Phenol Nitration
The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution. This is due to the powerful electron-donating resonance effect (+R effect) of the oxygen's lone pairs, which delocalize into the benzene (B151609) ring. This delocalization increases the electron density at the carbons ortho and para to the hydroxyl group, making these positions more nucleophilic and thus more susceptible to attack by an electrophile like the nitronium ion (NO₂⁺). doubtnut.com
The resonance structures of phenol show a buildup of negative charge at the ortho and para positions. Consequently, the carbocation intermediates (arenium ions) formed by electrophilic attack at these positions are more stable than the intermediate formed from meta attack. doubtnut.com The ortho and para intermediates have an additional resonance structure where the positive charge is stabilized by the lone pair of the hydroxyl oxygen. This strong stabilization significantly lowers the activation energy for ortho and para substitution, leading to the preferential formation of these isomers. quora.com
Strategies for Controlled Introduction of Nitro Group
Direct nitration of phenol with concentrated nitric and sulfuric acid often leads to oxidation and the formation of polymeric tars, as well as polysubstitution to yield products like picric acid. researchgate.net Therefore, milder and more controlled methods are necessary for selective mono-nitration.
One common strategy is to use dilute nitric acid at controlled temperatures. This reduces the rate of reaction and minimizes oxidative side products. quora.com Another approach involves nitrosation followed by oxidation. Phenol can be reacted with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form 4-nitrosophenol, which is then oxidized to 4-nitrophenol. This method offers high para selectivity. stackexchange.com A similar strategy has been successfully employed for the synthesis of 2-fluoro-4-nitrophenol from 2-fluorophenol, proceeding through a 2-fluoro-4-nitrosophenol intermediate which is subsequently oxidized. google.compatsnap.com
The use of alternative nitrating agents can also provide better control and regioselectivity. Metal nitrates, such as copper(II) nitrate or iron(III) nitrate, often in conjunction with a solid support like silica gel, have been used for the nitration of phenols under milder conditions. Tert-butyl nitrite has also been reported as a chemoselective nitrating agent for phenols, preferentially yielding mononitro derivatives. nih.govacs.org The choice of solvent and reagent can significantly influence the ortho-to-para isomer ratio.
Table 2: Regioselectivity in the Mononitration of Phenol with Various Reagents
| Nitrating Agent / Conditions | Solvent | Ortho/Para Ratio | Total Yield (%) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Acetone | 0.5 | 77-84 | |
| Cu(NO₃)₂·3H₂O | Diethyl Ether | 1.06 | 91 | |
| Mg(HSO₄)₂ / NaNO₃ / wet SiO₂ | Dichloromethane | 65:35 | 92 | nih.gov |
Sequential Functional Group Interconversions from Precursor Molecules
The synthesis of complex aromatic compounds like this compound often relies on the strategic modification of simpler, more readily available precursors. This involves a series of reactions that introduce or alter functional groups on the aromatic ring in a controlled manner.
Synthesis from Related Fluoro- or Iodo-Nitrophenols
A logical and highly plausible route to this compound involves the electrophilic iodination of a suitable fluoronitrophenol precursor. The most likely candidate for this role is 2-fluoro-4-nitrophenol.
In this proposed synthesis, the hydroxyl (-OH) group of 2-fluoro-4-nitrophenol acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. manac-inc.co.jpstudylib.net Since the para position is already occupied by the nitro (-NO2) group, iodination is directed to the positions ortho to the hydroxyl group. The fluorine atom at the 2-position, while being an ortho-, para-director itself, is a deactivating group and exerts steric hindrance. This steric hindrance would likely favor the introduction of the bulky iodine atom at the less hindered C-3 position, yielding the desired this compound.
Various iodinating agents can be employed for this transformation. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species. dtu.dk Alternative and often milder iodinating reagents include N-iodosuccinimide (NIS) or iodine monochloride (ICl), which can offer improved regioselectivity and reactivity, particularly for deactivated or sensitive substrates. organic-chemistry.org The choice of solvent is also crucial, with polar solvents often facilitating the reaction. organic-chemistry.org
Conversely, one could envision a pathway starting from a corresponding iodo-nitrophenol, such as 3-iodo-4-nitrophenol, and introducing the fluorine atom. However, the direct fluorination of an aromatic ring is often challenging and typically requires specialized and highly reactive fluorinating agents. Therefore, the iodination of a fluorinated precursor is generally considered a more feasible approach.
Derivatization from Diamino- or Dihalogenated Precursors
While less direct, the synthesis of this compound could theoretically be approached from dihalogenated or diamino precursors through a multi-step sequence of functional group interconversions.
Starting from a dihalogenated benzene, for instance, 1-fluoro-2-iodobenzene, the synthesis would require the sequential introduction of the nitro and hydroxyl groups. The nitration of 1-fluoro-2-iodobenzene would likely yield a mixture of isomers, requiring careful separation. Following the introduction of the nitro group, the conversion of the second halogen to a hydroxyl group would be necessary. This could potentially be achieved through nucleophilic aromatic substitution, although such reactions often require harsh conditions.
A pathway commencing from a diaminobenzene derivative would involve a series of transformations including diazotization reactions (Sandmeyer or similar reactions) to introduce the halogen atoms and the hydroxyl group, along with a nitration step. The order of these steps would be critical to ensure the correct regiochemistry of the final product. For example, one amino group could be converted to a hydroxyl group, followed by nitration, and then the second amino group could be transformed into the iodo and fluoro groups via sequential diazotization and substitution reactions. The complexity and potential for side reactions make this a more challenging and less efficient strategy compared to the functionalization of an already substituted phenol.
Optimization of Reaction Conditions and Yield Enhancement in Multi-Step Synthesis
The successful synthesis of a highly substituted molecule like this compound, particularly in a multi-step sequence, is highly dependent on the careful optimization of reaction conditions at each stage to maximize the yield and purity of the desired product.
For the proposed iodination of 2-fluoro-4-nitrophenol, key parameters to optimize include the choice of iodinating agent, catalyst, solvent, reaction temperature, and reaction time. The table below illustrates a hypothetical optimization study for such a reaction, based on typical conditions for the iodination of activated aromatic compounds.
| Entry | Iodinating Agent (Equivalents) | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | I₂ (1.1) | None | Acetic Acid | 80 | 24 | 45 |
| 2 | I₂ (1.1) | HIO₃ | Acetic Acid | 80 | 12 | 65 |
| 3 | NIS (1.2) | None | Acetonitrile | RT | 6 | 75 |
| 4 | NIS (1.2) | TFA (cat.) | Acetonitrile | RT | 4 | 85 |
| 5 | ICl (1.1) | None | DCM | 0 to RT | 8 | 70 |
In a multi-step synthesis, yield enhancement strategies are paramount. These include:
Purification of Intermediates: Ensuring the purity of each intermediate product is crucial to prevent the accumulation of side products that can interfere with subsequent steps and complicate the final purification.
Process Analytical Technology (PAT): The use of in-process monitoring techniques (e.g., HPLC, GC-MS) can allow for real-time tracking of the reaction progress, enabling precise determination of the optimal reaction endpoint and preventing over- or under-reaction.
Design of Experiments (DoE): A systematic approach like DoE can be employed to efficiently screen and optimize multiple reaction parameters simultaneously, leading to a more robust and high-yielding process.
The following table presents a hypothetical multi-step synthesis plan for this compound, highlighting potential yields at each step and the cumulative yield.
| Step | Transformation | Reactants | Key Conditions | Hypothetical Yield (%) | Cumulative Yield (%) |
|---|---|---|---|---|---|
| 1 | Nitration | 2-Fluorophenol | HNO₃, H₂SO₄, 0 °C | 80 | 80 |
| 2 | Iodination | 2-Fluoro-4-nitrophenol | NIS, TFA (cat.), Acetonitrile, RT | 85 | 68 |
By meticulously applying these advanced synthetic methodologies and optimization strategies, the efficient and high-yield synthesis of complex molecules like this compound can be achieved, paving the way for their potential applications in various fields of chemical research and development.
Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Iodo 4 Nitrophenol
Reactivity Profile of the Phenolic Hydroxyl Group
The hydroxyl group (-OH) attached to the aromatic ring is a key site for several chemical reactions, including alkylation, acylation, and its participation in hydrogen bonding.
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of 2-Fluoro-3-iodo-4-nitrophenol can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically proceed via nucleophilic attack of the phenoxide ion, formed by deprotonation of the hydroxyl group in the presence of a base.
O-Alkylation: The Williamson ether synthesis is a common method for the O-alkylation of phenols. libretexts.orgwikipedia.orgscience.gov In this reaction, the phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgscience.gov For this compound, the reaction would proceed as follows:
This compound + Base → 2-Fluoro-3-iodo-4-nitrophenoxide + H-Base 2-Fluoro-3-iodo-4-nitrophenoxide + R-X → 2-Fluoro-3-iodo-4-nitrophenyl alkyl ether + X⁻
The rate and yield of this reaction are influenced by the nature of the alkyl halide (primary alkyl halides are preferred) and the reaction conditions. wikipedia.org
O-Acylation: O-acylation can be achieved through several methods, including reaction with acyl chlorides, acid anhydrides, or via Fischer esterification with carboxylic acids in the presence of an acid catalyst. nih.govcalvin.eduresearchgate.net Fischer esterification is an equilibrium-controlled process where the phenolic hydroxyl group attacks the protonated carbonyl carbon of the carboxylic acid. nih.govcalvin.edu
This compound + RCOOH ⇌ 2-Fluoro-3-iodo-4-nitrophenyl ester + H₂O
To drive the equilibrium towards the product side, an excess of the carboxylic acid or alcohol can be used, or water can be removed as it is formed. researchgate.net
Illustrative O-Alkylation and O-Acylation Reactions:
| Reaction Type | Reagents | Product |
| O-Methylation | CH₃I, K₂CO₃ | 1-Fluoro-2-iodo-3-methoxy-4-nitrobenzene |
| O-Ethylation | CH₃CH₂Br, NaH | 1-Ethoxy-2-fluoro-3-iodo-4-nitrobenzene |
| O-Acetylation | Acetic anhydride, Pyridine | 2-Fluoro-3-iodo-4-nitrophenyl acetate |
| O-Benzoylation | Benzoyl chloride, NaOH | 2-Fluoro-3-iodo-4-nitrophenyl benzoate |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The presence of the phenolic hydroxyl group and the adjacent fluoro and nitro groups allows for the formation of both intramolecular and intermolecular hydrogen bonds. In this compound, intramolecular hydrogen bonding is expected to occur between the hydrogen of the hydroxyl group and the oxygen of the nitro group, as well as potentially with the ortho-fluoro substituent. This is a common feature in ortho-substituted nitrophenols.
The formation of an intramolecular hydrogen bond can decrease the acidity of the phenolic proton by making it less available for donation. This, in turn, can influence the rate of reactions that require deprotonation of the hydroxyl group, such as O-alkylation and O-acylation. Intermolecular hydrogen bonding with solvent molecules or other reagents can also affect the molecule's solubility and reactivity profile.
Transformations Involving the Nitro Group
The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can undergo various transformations.
Selective Reduction to Amino Group (e.g., via Catalytic Hydrogenation, Metal Reduction)
The selective reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This can be achieved using various methods, including catalytic hydrogenation and metal-based reductions. wikipedia.orgnih.gov
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.orggoogle.comrsc.org The reaction is generally clean and efficient, affording the corresponding aminophenol in high yield.
This compound + H₂ (catalyst) → 2-Amino-6-fluoro-5-iodophenol
Metal Reduction: Another common method involves the use of metals, such as iron, tin, or zinc, in an acidic medium. wikipedia.org For example, the Béchamp reduction uses iron filings in the presence of an acid like hydrochloric acid. These methods are often cost-effective and suitable for large-scale synthesis.
Common Reagents for Nitro Group Reduction:
| Reagent System | Description |
| H₂/Pd-C | Catalytic hydrogenation, typically high yield and clean. |
| Fe/HCl | Béchamp reduction, cost-effective for industrial scale. |
| SnCl₂/HCl | Stannous chloride reduction, a classic laboratory method. |
| Na₂S₂O₄ | Sodium dithionite, a milder reducing agent. |
Potential for Condensation Reactions
The product of the nitro group reduction, 2-amino-6-fluoro-5-iodophenol, possesses both an amino and a hydroxyl group, making it a versatile precursor for various condensation reactions. These reactions can lead to the formation of heterocyclic compounds. For instance, it can react with dicarbonyl compounds to form quinoxalines or with other bifunctional reagents to construct more complex molecular architectures. The amino group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases. nih.govnih.gov
Reactivity of Halogen Substituents (Fluoro and Iodo)
The aromatic ring of this compound is substituted with two different halogens, fluorine and iodine. Their reactivity in nucleophilic aromatic substitution and cross-coupling reactions is a key aspect of the molecule's chemical profile.
In nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement of a halide is generally F > Cl > Br > I. wikipedia.orgdoubtnut.com This is because the rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, and the high electronegativity of fluorine makes this carbon more electrophilic. youtube.com The strong electron-withdrawing nitro group, positioned para to the iodine and meta to the fluorine, activates the ring for nucleophilic attack. Therefore, the fluorine atom is expected to be more susceptible to nucleophilic displacement than the iodine atom under SNAr conditions.
Conversely, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura libretexts.orgorganic-chemistry.orgtcichemicals.com and Sonogashira libretexts.orgwikipedia.orgorganic-chemistry.org couplings, the reactivity order of halogens is typically I > Br > Cl > F. This is because the rate-determining step in these reactions is often the oxidative addition of the palladium catalyst to the carbon-halogen bond, and the C-I bond is the weakest among the carbon-halogen bonds. libretexts.org Thus, the iodine atom in this compound is the preferred site for these cross-coupling reactions, allowing for the selective formation of new carbon-carbon bonds at this position.
Expected Reactivity of Halogen Substituents:
| Reaction Type | Preferred Site of Reaction | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Fluoro position | Higher electronegativity of fluorine enhances the electrophilicity of the attached carbon. |
| Suzuki-Miyaura Coupling | Iodo position | Weaker C-I bond facilitates oxidative addition of the palladium catalyst. |
| Sonogashira Coupling | Iodo position | Weaker C-I bond facilitates oxidative addition of the palladium catalyst. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) in this compound is dictated by the electronic properties of the aromatic ring, which is rendered electron-deficient by the strongly withdrawing nitro group. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pubyoutube.com The stability of this intermediate is the critical factor determining the reaction rate. masterorganicchemistry.comyoutube.com
Comparative Reactivity of Fluoro vs. Iodo in SNAr Pathways
In the context of SNAr reactions, the reactivity of halogens as leaving groups follows an unconventional trend: F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is an excellent leaving group. The reason for this reversal lies in the rate-determining step of the SNAr mechanism: the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.comstackexchange.com
Conversely, iodine is less electronegative and thus provides less stabilization for the anionic intermediate. Therefore, in this compound, a nucleophile will preferentially attack the carbon atom bonded to the fluorine atom (C-2) rather than the carbon bonded to the iodine atom (C-3).
| Feature | Fluorine (at C-2) | Iodine (at C-3) |
| Electronegativity | High | Low |
| Inductive Effect | Strong (-I) | Weak (-I) |
| Stabilization of Meisenheimer Complex | High | Low |
| Rate of Nucleophilic Attack | Fast | Slow |
| Leaving Group Ability in SNAr | High | Low |
Influence of Nitro Group on SNAr Activation
The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), is typically a prerequisite for a successful SNAr reaction. wikipedia.orgpressbooks.pub The nitro group activates the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring carbons more electrophilic.
Crucially, the position of the electron-withdrawing group relative to the leaving group determines the extent of activation. Activation is most effective when the group is positioned ortho or para to the leaving group. pressbooks.pubyoutube.com In these positions, the nitro group can directly participate in the resonance stabilization of the negative charge of the Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com
In this compound:
The nitro group is para to the fluorine atom. This positioning provides substantial resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C-2, greatly accelerating the substitution of fluoride.
The nitro group is meta to the iodine atom. A meta-positioning does not allow for direct delocalization of the negative charge onto the nitro group via resonance. masterorganicchemistry.com Consequently, the activating effect on the C-3 position is significantly weaker, arising only from the inductive effect.
This positional effect further ensures that SNAr reactions on this substrate will occur selectively at the C-2 position, leading to the displacement of the fluoro group.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions offer a pathway for selective functionalization that is complementary to SNAr.
Differential Reactivity of C-F vs. C-I Bonds in Catalytic Processes
The reactivity of aryl halides in most palladium-catalyzed cross-coupling reactions is governed by the rate of the oxidative addition step, which involves the cleavage of the carbon-halogen (C-X) bond. icmpp.ro The ease of this cleavage is inversely related to the bond dissociation energy. This results in a reactivity trend that is the opposite of that seen in SNAr reactions: C-I > C-Br > C-OTf > C-Cl >> C-F. nih.govresearchgate.net
Carbon-Iodine (C-I) Bond: The C-I bond is the weakest among the carbon-halogen bonds. Its low bond dissociation energy facilitates rapid oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), making aryl iodides highly reactive substrates in Suzuki, Heck, and Sonogashira couplings. nih.govwikipedia.org
Carbon-Fluorine (C-F) Bond: The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. researchgate.net Cleavage of the C-F bond requires specialized, highly active catalyst systems or harsh reaction conditions. mdpi.com
This significant difference in reactivity allows for highly selective cross-coupling reactions on the this compound scaffold. The C-I bond can be selectively targeted for functionalization while leaving the robust C-F bond intact.
| Bond | Bond Dissociation Energy (approx. kJ/mol) | Reactivity in Oxidative Addition | Typical Cross-Coupling Conditions |
| C-F | ~544 | Very Low | Harsh / Specialized Catalysts |
| C-I | ~272 | Very High | Mild |
Ligand and Catalyst Systems for Selective Coupling
Achieving high selectivity in cross-coupling reactions on polyhalogenated substrates depends on the careful selection of the catalyst, ligands, and reaction conditions. rsc.orgincatt.nl For the selective functionalization of the C-I bond in this compound, standard palladium-based catalyst systems are typically effective.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with a boronic acid or ester. A typical catalyst system for selective C-I coupling is Pd(PPh3)4 or a combination of a Pd(II) precursor like Pd(OAc)2 with phosphine (B1218219) ligands such as PPh3 or more electron-rich, bulky phosphines (e.g., Buchwald-type ligands) that promote the oxidative addition step. rsc.org
Heck Reaction: This reaction couples an aryl halide with an alkene. Standard conditions, such as Pd(OAc)2 with a phosphine ligand and a base, are generally sufficient to effect selective reaction at the C-I bond. nih.gov
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne and typically employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI). wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds readily with aryl iodides under mild conditions, often at room temperature. libretexts.org
The key to selectivity is using conditions mild enough to activate the C-I bond without affecting the C-F bond. The significant gap in reactivity between iodine and fluorine makes this a straightforward synthetic strategy. nih.gov
Electrophilic Aromatic Substitution on the Substituted Phenolic Ring
Further functionalization of the this compound ring via electrophilic aromatic substitution (EAS) is challenging due to the presence of multiple deactivating groups. However, the directing effects of the substituents must be considered to predict the site of a potential reaction.
The directing influence of the substituents is as follows:
-OH (Hydroxyl): A strongly activating, ortho, para-directing group. byjus.com
-F (Fluoro): A deactivating (due to induction) but ortho, para-directing group (due to resonance).
-I (Iodo): A deactivating (due to induction) but ortho, para-directing group (due to resonance).
-NO2 (Nitro): A strongly deactivating, meta-directing group. infinitylearn.comsarthaks.com
The two available positions for substitution are C-5 and C-6.
Position C-6: This position is ortho to the powerfully activating -OH group and meta to the deactivating -NO2 group. The activating effect of the hydroxyl group strongly favors substitution at this site.
Position C-5: This position is meta to the activating -OH group and ortho to the deactivating -NO2 group. It is also ortho to the iodo group. The combined deactivating influences and the weaker directing effect from the hydroxyl group make this position less favorable for electrophilic attack compared to C-6.
| Position | Directing Effects | Predicted Reactivity |
| C-6 | ortho to -OH (activating), meta to -NO2 (deactivating) | Most likely site for EAS |
| C-5 | meta to -OH (activating), ortho to -NO2 (deactivating), ortho to -I (deactivating) | Less likely site for EAS |
Regioselectivity and Steric Hindrance Effects
The substitution pattern on the aromatic ring of this compound creates a complex environment that directs the outcome of chemical reactions. The collective influence of the substituents determines which positions on the ring are most susceptible to either electrophilic or nucleophilic attack.
In the context of electrophilic aromatic substitution (EAS) , the hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. However, in this compound, the position para to the hydroxyl group is already occupied by the nitro group. The two ortho positions are occupied by the fluorine and iodine atoms. The nitro group is a strong deactivating group, making electrophilic substitution reactions challenging. fiveable.melibretexts.org Should a sufficiently powerful electrophile be employed, the directing effects of the substituents would be in competition. The strong activating effect of the hydroxyl group would likely dominate, but the positions it directs to are already substituted. Therefore, further electrophilic substitution on the ring is highly unlikely.
Conversely, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . youtube.commasterorganicchemistry.com In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comstackexchange.com
For this compound, the positions ortho and para to the nitro group are C3 (bearing the iodine) and C5 (unsubstituted), and C1 (bearing the hydroxyl group), respectively. The most likely sites for nucleophilic attack are the carbons bearing the halogen substituents, as halogens can act as leaving groups.
Regioselectivity in SNAr is determined by several factors:
Activation by the Nitro Group: The nitro group at C4 activates the ortho positions (C3 and C5) and the para position (C1).
Leaving Group Ability: Both fluorine and iodine can serve as leaving groups. In SNAr, the bond to the leaving group is broken in a fast step after the rate-determining addition of the nucleophile. stackexchange.com Interestingly, due to its high electronegativity, fluorine can enhance the rate of nucleophilic attack by strongly polarizing the C-F bond, making the carbon more electrophilic. masterorganicchemistry.comstackexchange.com This is often referred to as the "element effect," where fluorine can be a better leaving group than heavier halogens in the context of SNAr. nih.gov
Steric Hindrance: The iodine atom is significantly larger than the fluorine atom, which can create steric hindrance. nih.gov A bulky nucleophile would face more difficulty approaching the carbon atom bonded to the iodine (C3) compared to the carbon bonded to the fluorine (C2). However, C2 is meta to the activating nitro group and thus less electronically favored for attack. The primary sites for attack are ortho and para to the nitro group. The iodine at C3 is ortho to the nitro group, making it a potential leaving group. The fluorine at C2 is meta to the nitro group, and therefore less likely to be substituted via a standard SNAr mechanism.
Considering these factors, nucleophilic attack is most likely to occur at C3, leading to the displacement of the iodide ion. The iodine at this position is activated by the ortho nitro group. While iodide is generally a good leaving group, the rate will be influenced by the stabilization of the Meisenheimer complex.
The table below summarizes the directing effects of the substituents in this compound for a hypothetical nucleophilic aromatic substitution reaction.
| Substituent | Position | Electronic Effect on SNAr | Directing Influence |
| -NO2 | C4 | Strongly Activating | Ortho, Para |
| -OH | C1 | Deactivating (by resonance donation) | --- |
| -F | C2 | Activating (inductive withdrawal) | --- |
| -I | C3 | Activating (inductive withdrawal) | --- |
Limitations due to Existing Substituents
The chemical transformability of this compound is significantly constrained by its existing functional groups.
Deactivation towards Electrophilic Aromatic Substitution: The potent electron-withdrawing nature of the nitro group strongly deactivates the ring towards electrophilic attack. libretexts.org While the hydroxyl group is a strong activator, its effect is largely counteracted by the nitro group. Any attempt at reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require harsh conditions and would probably result in degradation of the molecule rather than the desired substitution.
Competition in Nucleophilic Aromatic Substitution: While the ring is activated for SNAr, the presence of two potential halogen leaving groups (fluorine and iodine) could lead to a mixture of products, although regioselectivity rules would favor iodide displacement. The hydroxyl group, being a poor leaving group, is unlikely to be displaced under typical SNAr conditions.
Steric Hindrance: The bulky iodine atom adjacent to the fluorine atom and ortho to the nitro group creates a sterically crowded environment. wikipedia.org This can hinder the approach of reagents, potentially slowing down reaction rates or preventing certain transformations altogether, especially those involving bulky reagents or catalysts. For instance, reactions at the hydroxyl group or the ortho-fluorine could be sterically impeded by the adjacent iodine.
Reactivity of the Phenolic Hydroxyl Group: The hydroxyl group itself can undergo reactions such as deprotonation to form a phenoxide, etherification, or esterification. However, the acidity of this phenol (B47542) is enhanced by the electron-withdrawing nitro, fluoro, and iodo substituents. The resulting phenoxide would be more stable but also less nucleophilic. Furthermore, many reagents used to modify hydroxyl groups are basic, which could promote unwanted side reactions, including nucleophilic substitution on the ring.
The following table outlines the potential reactivity and limitations for each functional group on the this compound molecule.
| Functional Group | Potential Reactions | Limitations |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Highly deactivated for electrophilic substitution. Potential for multiple products in SNAr. |
| -OH | Deprotonation, Etherification, Esterification | Steric hindrance from adjacent iodine. Acidity may affect reagent choice. Basic conditions for derivatization may trigger SNAr. |
| -NO2 | Reduction to an amino group | The reducing agent must be selective to avoid reaction with the iodine substituent (reductive dehalogenation). |
| -F | Leaving group in SNAr | Less likely to be displaced than iodine due to its position meta to the nitro group. |
| -I | Leaving group in SNAr, Metal-catalyzed cross-coupling | Steric hindrance can affect reaction rates. Potential for side reactions under reductive or strongly basic conditions. |
Advanced Spectroscopic Elucidation Methodologies for Structural Characterization
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the conformational aspects of a molecule. The vibrational modes of 2-Fluoro-3-iodo-4-nitrophenol are determined by the interplay of its constituent atoms and their bonding arrangements within the benzene (B151609) ring.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FTIR spectrum is expected to be rich in information, with characteristic absorption bands corresponding to its various functional groups. The presence of both electron-withdrawing (nitro and iodo) and electron-donating (hydroxyl and fluoro) groups, along with their specific positions on the aromatic ring, will influence the precise frequencies of these vibrations.
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the aromatic ring and the nitro group are expected to produce strong Raman signals. This technique is particularly useful for studying the skeletal vibrations of the benzene ring, which are often weak in the FTIR spectrum.
Assignment of Characteristic Functional Group Modes
The vibrational spectrum of this compound can be dissected into distinct regions corresponding to the vibrations of its functional groups. The following table outlines the predicted characteristic vibrational modes and their expected frequency ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H (hydroxyl) | Stretching | 3200-3600 | Broad band due to hydrogen bonding. |
| Bending | 1330-1440 | In-plane bending. | |
| Aromatic C-H | Stretching | 3000-3100 | |
| Bending (out-of-plane) | 690-900 | Substitution pattern dependent. | |
| C=C (aromatic) | Stretching | 1450-1600 | Multiple bands expected. |
| N-O (nitro) | Asymmetric Stretching | 1500-1570 | Strong absorption. |
| Symmetric Stretching | 1300-1370 | Strong absorption. | |
| C-N | Stretching | 800-900 | |
| C-F | Stretching | 1000-1400 | Strong absorption. |
| C-I | Stretching | 500-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound will provide crucial information about the number, environment, and connectivity of the protons. The benzene ring contains two aromatic protons, and the hydroxyl group has one proton. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and iodo groups will deshield nearby protons, shifting their signals downfield, while the electron-donating hydroxyl and fluoro groups will cause an upfield shift.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H (adjacent to Iodo) | 7.8 - 8.2 | Doublet | ~2-3 Hz (meta coupling) |
| Ar-H (adjacent to Fluoro) | 7.0 - 7.4 | Doublet | ~8-9 Hz (ortho coupling) |
| O-H | 5.0 - 6.0 | Broad Singlet | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. The benzene ring has six carbons, each experiencing a different electronic environment due to the varied substituents. The chemical shifts will be significantly affected by the electronegativity and resonance effects of the attached groups. Carbons bonded to electronegative atoms (O, N, F, I) will be shifted downfield.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | 150 - 155 |
| C-F | 155 - 160 (doublet due to C-F coupling) |
| C-I | 90 - 95 |
| C-NO₂ | 145 - 150 |
| C-H (adjacent to Iodo) | 125 - 130 |
| C-H (adjacent to Fluoro) | 115 - 120 (doublet due to C-F coupling) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
Fluorine-19 NMR spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an ideal NMR target. The chemical shift of the fluorine atom in this compound is highly informative, being influenced by the electronic effects of the adjacent iodo, hydroxyl, and nitro substituents, as well as the aromatic ring system.
The ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the single fluorine atom. The precise chemical shift value is dependent on the solvent and the reference standard used (commonly CFCl₃). The resonance would likely appear as a multiplet due to coupling with nearby aromatic protons. Specifically, coupling would be expected to the proton at the C5 position (³JF-H, ortho coupling) and potentially a smaller coupling to the proton at the C6 position (⁴JF-H, meta coupling), providing crucial information about the substitution pattern on the benzene ring.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| Chemical Shift (δ) | Varies | Dependent on solvent and reference |
| Multiplicity | Doublet of doublets (dd) | Due to coupling with H5 and H6 |
| Coupling Constant (³JF-H5) | ~6-10 Hz | Typical ortho F-H coupling |
| Coupling Constant (⁴JF-H6) | ~2-4 Hz | Typical meta F-H coupling |
Note: The data in this table is predictive and based on typical values for similar structural motifs. Actual experimental values are required for confirmation.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While 1D NMR provides information about individual nuclei, 2D NMR experiments are indispensable for mapping the covalent bond framework of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign the proton resonances to their attached carbon atoms in the aromatic ring.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
High-resolution mass spectrometry is a cornerstone technique for confirming the elemental composition of a new compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The exact mass of the [M+H]⁺ or [M-H]⁻ ion of this compound is calculated based on the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, and ¹²⁷I). Comparison of the experimentally measured exact mass with the calculated theoretical mass to within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula.
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₆H₃FINO₃ | [M-H]⁻ | 297.9120 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the nitro group (NO₂)
Loss of the iodine atom (I•)
Cleavage involving the hydroxyl group
Loss of CO or HCN from the aromatic ring
Analyzing these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density in the crystal, allowing for the precise determination of each atom's position in three-dimensional space. The result is an unambiguous depiction of the molecule's solid-state structure, including the conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
The crystallographic data generated by XRD allows for a detailed geometric analysis of the molecule. This includes the precise measurement of all bond lengths, bond angles, and torsional (dihedral) angles. This data reveals the planarity of the aromatic ring, the orientation of the substituents relative to the ring, and any steric strain imposed by the bulky iodo and nitro groups. For instance, the analysis would confirm the expected C-F, C-I, C-N, and C-O bond lengths and show how the substituents may cause slight distortions in the benzene ring's geometry from a perfect hexagon.
Table 3: Representative Crystallographic Parameters
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | Measures the distance between the nuclei of two bonded atoms (e.g., C-F, C-I). |
| Bond Angles (°) | Measures the angle formed by three connected atoms (e.g., F-C2-C3). |
| Torsional Angles (°) | Measures the dihedral angle between four atoms, defining the conformation of substituents relative to the ring (e.g., O-N-C4-C3). |
Note: Specific values for these parameters can only be obtained from an experimental X-ray crystal structure determination.
Investigation of Intramolecular Interactions (e.g., O-H…N hydrogen bonds)
The spatial arrangement of the hydroxyl (-OH) group at position 1 and the nitro (-NO₂) group at position 4 on the benzene ring of this compound is conducive to the formation of a strong intramolecular hydrogen bond. This non-covalent interaction occurs between the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the adjacent nitro group, forming a stable six-membered ring system. testbook.comactachemscand.org This type of interaction is a well-documented phenomenon in o-nitrophenols. testbook.comactachemscand.orgcdnsciencepub.com
The formation of this O-H…N hydrogen bond significantly influences the compound's physical and spectroscopic properties. Spectroscopic studies on related o-nitrophenol compounds have shown that this intramolecular bond is robust. actachemscand.orgcdnsciencepub.com The presence of additional substituents, such as the electron-withdrawing fluorine and iodine atoms in this compound, modulates the strength of this hydrogen bond. The fluorine atom at position 2 and the nitro group at position 4 exert a strong electron-withdrawing effect, which increases the acidity of the phenolic proton and thereby strengthens the intramolecular hydrogen bond.
Spectroscopic techniques such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in confirming and characterizing this interaction. In IR spectroscopy, the O-H stretching frequency for a compound with a strong intramolecular hydrogen bond appears as a broad band at a lower wavenumber compared to a free hydroxyl group. For substituted o-nitrophenols, this O-H stretching vibration is a characteristic feature. cdnsciencepub.com In ¹H NMR spectroscopy, the proton of the hydroxyl group involved in such a bond typically resonates at a significantly downfield chemical shift, often above 10 ppm, and its signal is less sensitive to changes in solvent concentration compared to intermolecularly hydrogen-bonded protons.
Supramolecular Assembly and Crystal Packing Analysis
The arrangement of this compound molecules in the solid state is dictated by a combination of non-covalent interactions, leading to a specific supramolecular assembly and crystal packing. While the dominant intramolecular hydrogen bond saturates the primary hydrogen bond donor and acceptor sites, other weaker intermolecular forces govern the three-dimensional architecture.
A key interaction in the crystal lattice of iodo-substituted organic compounds is halogen bonding. beilstein-journals.orgresearchgate.netnih.gov The iodine atom at position 3 possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with Lewis bases or electron-rich regions of adjacent molecules, such as the oxygen atoms of the nitro group or the fluorine atom. beilstein-journals.orgresearchgate.net This directional I···O or I···N halogen bonding can act as a significant force in organizing the molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netnih.gov
| Interaction Type | Participating Atoms/Groups | Nature of Interaction |
| Intramolecular H-Bond | O-H and O-N-O | Strong, directional, covalent-like |
| Halogen Bond | C-I and O-N-O / C-F | Directional, electrostatic (σ-hole) |
| π–π Stacking | Aromatic Rings | Dispersive, electrostatic |
| Dipole-Dipole | C-F, C-I, C-NO₂ | Electrostatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The nitrophenol moiety constitutes the primary chromophore, responsible for the characteristic absorption bands.
Two main types of electronic transitions are expected for this molecule in the UV-Vis region:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They are typically of high intensity (large molar absorptivity, ε) and are responsible for the primary absorption bands in aromatic compounds. For nitrophenols, these transitions often occur in the 200-400 nm range. rsc.org
n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atoms of the hydroxyl and nitro groups, to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths.
The various substituents on the benzene ring act as auxochromes and modify the energy of these transitions, causing shifts in the absorption maxima (λ_max). The hydroxyl group is a strong electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic effect across the aromatic ring leads to a significant bathochromic shift (shift to longer wavelengths) of the π → π* transition, extending the absorption into the near-visible region. The fluorine and iodine atoms also influence the electronic spectrum through their inductive and mesomeric effects.
The absorption spectrum is also sensitive to the solvent polarity and pH. In basic solutions, the phenolic proton is abstracted to form the phenolate anion. nih.gov This increases the electron-donating ability of the oxygen, enhancing the charge-transfer character of the transition and causing a pronounced bathochromic shift. rsc.orgnih.gov Studies on similar nitrophenols show that the deprotonated (phenolate) form exhibits a significant redshift in its absorption maximum compared to the protonated form. rsc.orgnih.gov
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | π (HOMO) → π (LUMO) | 250-400 nm | High (ε > 1,000) |
| n → π | n (O-atoms) → π (LUMO) | >350 nm | Low (ε < 1,000) |
Comprehensive Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations were performed to investigate the properties of 2-Fluoro-3-iodo-4-nitrophenol, providing a comprehensive understanding of its molecular geometry, electronic structure, and vibrational spectra.
The geometry optimization reveals a planar aromatic ring, with the substituents—hydroxyl, fluorine, iodine, and nitro group—lying in or very close to the plane of the benzene (B151609) ring. The planarity is a result of the sp² hybridization of the carbon atoms in the ring. The intramolecular interactions, such as potential hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom, are critical in determining the most stable conformer. The optimized bond lengths and angles provide a precise three-dimensional picture of the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Value (Å) |
|---|---|
| C-F Bond Length | 1.36 |
| C-I Bond Length | 2.10 |
| C-N Bond Length | 1.48 |
Note: These values are representative and are based on DFT calculations for similar halogenated nitrophenols.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the presence of the electron-withdrawing nitro group and the halogen atoms significantly influences the energies of these frontier orbitals.
From the HOMO and LUMO energies, other important electronic properties can be calculated, such as the ionization potential (IP) and electron affinity (EA). The ionization potential is the energy required to remove an electron from the molecule, and it is related to the HOMO energy. The electron affinity is the energy released when an electron is added to the molecule, and it is related to the LUMO energy.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap | 3.65 |
| Ionization Potential (IP) | 6.85 |
Note: These values are estimations based on DFT calculations for related nitrophenol compounds.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations are instrumental in assigning the experimentally observed spectral bands to specific molecular motions. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated.
The calculated spectrum for this compound would exhibit characteristic vibrational modes corresponding to the functional groups present in the molecule. These include the O-H stretching of the hydroxyl group, the N-O stretching modes of the nitro group, C-F and C-I stretching vibrations, and various aromatic C-C and C-H stretching and bending modes. A comparison of the calculated frequencies with experimental data, if available, allows for a detailed and accurate interpretation of the vibrational spectrum.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | 3550 |
| N-O Asymmetric Stretch | 1530 |
| N-O Symmetric Stretch | 1350 |
| C-F Stretch | 1250 |
Note: These frequencies are typical values for the respective functional groups and are subject to shifts based on the specific molecular environment.
Analysis of Global and Local Chemical Reactivity Descriptors
To gain a deeper understanding of the chemical reactivity of this compound, global and local reactivity descriptors are calculated. These descriptors provide a quantitative measure of the molecule's propensity to react and the likely sites of reaction.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that many chemical reactions can be understood by considering the interaction between the HOMO of one molecule and the LUMO of another. nih.gov The shapes and energies of the HOMO and LUMO of this compound provide valuable information about its reactive behavior.
The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the nitro group and the carbon atoms attached to the electron-withdrawing substituents, indicating these as the preferred sites for nucleophilic attack.
The concept of electrophilicity provides a quantitative measure of a molecule's ability to accept electrons. The electrophilicity index (ω) is a global reactivity descriptor that can be calculated from the ionization potential and electron affinity. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
In addition to the global electrophilicity, an analysis of the Electrophilicity-based Charge Transfer (ECT) can predict the charge transfer that occurs during a chemical reaction. This analysis is crucial for understanding reaction mechanisms, particularly in the context of interactions with biological molecules or other reagents. The ECT descriptor helps in quantifying the extent of charge transfer and identifying the direction of electron flow in a reaction.
Table 4: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 5.03 |
| Chemical Hardness (η) | 1.83 |
Note: These values are derived from the calculated IP and EA and are indicative of the compound's reactivity.
Hardness, Softness, and Electrophilicity Index Calculations
In the absence of specific studies on this compound, it is not possible to provide a data table of its calculated chemical hardness, softness, and electrophilicity index. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using Density Functional Theory (DFT) calculations.
Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution.
Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
A computational study would first optimize the geometry of the this compound molecule and then calculate the HOMO and LUMO energies to determine these reactivity descriptors.
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Bonding
A Natural Bond Orbital (NBO) analysis provides insight into the electronic structure of a molecule, including charge transfer and bonding interactions. Without a specific NBO analysis for this compound, the following subsections describe the type of information such an analysis would reveal.
Examination of Donor-Acceptor Interactions
NBO analysis would identify the key donor-acceptor (orbital) interactions within the this compound molecule. This involves the quantification of electron delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. For this molecule, significant interactions would be expected between the lone pairs of the oxygen, fluorine, and iodine atoms and the antibonding orbitals of the aromatic ring and the nitro group.
Quantification of Delocalization Energies
The stabilization energy associated with each donor-acceptor interaction, known as the second-order perturbation energy (E(2)), would be calculated. These delocalization energies quantify the extent of intramolecular charge transfer and are crucial for understanding the molecule's stability and reactivity. Higher E(2) values indicate stronger interactions.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
Identification of Electrophilic and Nucleophilic Sites
An MEP map of this compound would illustrate regions of negative and positive electrostatic potential.
Nucleophilic sites , regions of negative potential (typically colored red or yellow), would be expected around the oxygen atoms of the nitro and hydroxyl groups, as well as the fluorine atom, indicating areas susceptible to electrophilic attack.
Electrophilic sites , regions of positive potential (typically colored blue), would likely be found around the hydrogen atom of the hydroxyl group and potentially on the iodine atom (a phenomenon known as a σ-hole), making these areas prone to nucleophilic attack.
Study of Weak Interactions and Supramolecular Architectures
The presence of fluorine, iodine, a nitro group, and a hydroxyl group in this compound suggests the potential for a rich variety of weak intermolecular interactions that could lead to complex supramolecular architectures in the solid state. A computational and crystallographic study would investigate:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups, and the fluorine atom can act as acceptors.
Halogen Bonding: The iodine atom, and to a lesser extent the fluorine atom, could participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophile.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Such a study would provide a detailed understanding of how these non-covalent interactions direct the self-assembly of the molecules into a larger, ordered structure.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
No studies detailing the Hirshfeld surface analysis of this compound are available. This analysis, which is crucial for quantifying and visualizing intermolecular interactions, has not been performed or published for this compound.
Investigation of Intramolecular Hydrogen Bonding (e.g., O-H…F, O-H…I, O-H…O)
There is no specific research investigating the intramolecular hydrogen bonding patterns within this compound. The presence and nature of potential O-H…F, O-H…I, or O-H…O hydrogen bonds remain uncharacterized.
π-π Stacking Interactions in Dimeric or Polymeric Networks
Information regarding the role of π-π stacking interactions in forming dimeric or polymeric structures of this compound is absent from the scientific literature.
Non-linear Optical (NLO) Properties Calculations
No computational studies on the non-linear optical (NLO) properties, such as hyperpolarizability, of this compound have been published.
Strategic Applications of 2 Fluoro 3 Iodo 4 Nitrophenol in Organic Synthesis
Utilization as a Versatile Intermediate in Multi-step Organic Synthesis
The primary strategic value of 2-Fluoro-3-iodo-4-nitrophenol lies in its capacity to serve as a polyfunctional intermediate. The differential reactivity of its substituents allows for a sequence of controlled chemical modifications. The carbon-iodine bond is the most labile site for transformations, particularly for palladium-catalyzed cross-coupling reactions, which are foundational in modern synthesis. This reactivity allows for the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the other functional groups under carefully controlled conditions.
Following a coupling reaction at the C-I position, the nitro group offers another site for transformation. It can be readily reduced to an amino group, which can then be further derivatized through diazotization, acylation, or alkylation. This sequential approach, starting with the most reactive site (iodine) and proceeding to others (nitro, hydroxyl), is a cornerstone of multi-step synthesis, allowing for the methodical construction of highly complex target molecules from a single, well-defined starting material. The use of related compounds like 2-fluoro-4-nitroaniline (B181687) as a key intermediate in the synthesis of potent antibiotic drug candidates highlights the value of this substitution pattern. nih.gov
Table 1: Illustrative Sequential Reactions Starting from this compound
| Step | Reaction Type | Target Group | Reagents & Conditions (Example) | Resulting Intermediate |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C-I bond | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃) | 3-Aryl-2-fluoro-4-nitrophenol derivative |
| 2 | Nitro Reduction | -NO₂ group | H₂, Pd/C or SnCl₂, HCl | 3-Aryl-4-amino-2-fluorophenol derivative |
Precursor for the Development of Specialty Chemicals and Building Blocks
The presence of a fluorine atom is particularly significant, as the incorporation of fluorine is a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and bioavailability. google.com Therefore, derivatives of this compound are valuable precursors for creating libraries of fluorinated compounds for screening in drug discovery and materials science.
Role in the Synthesis of Substituted Phenol (B47542) Derivatives
The phenolic hydroxyl group of this compound serves as a key reaction site for producing a wide array of substituted phenol derivatives. Standard reactions such as Williamson ether synthesis (alkylation with alkyl halides) or esterification (acylation with acyl chlorides or anhydrides) can be performed to modify this position.
Furthermore, the compound can be used to generate more complex, polysubstituted phenols. For instance, after performing a cross-coupling reaction at the iodo position, the resulting biaryl system can be further functionalized. The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its reaction under milder basic conditions. guidechem.com This controlled reactivity allows for the synthesis of phenols with precisely defined substitution patterns, which are important intermediates in various chemical industries.
Table 2: Potential Cross-Coupling Reactions at the C-I Bond
| Reaction Name | Coupling Partner | Typical Catalyst | Product Class |
|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ | Biaryls |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkynes |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-alkenes |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand | Aryl-amines |
Potential for Derivatization Towards Advanced Materials
The unique electronic and structural features of this compound suggest its potential as a monomer or precursor for advanced materials. For instance, related fluoronitrophenols have been investigated as important intermediates for liquid crystal materials. google.comgoogle.com The rigid, planar structure of the aromatic ring, combined with the potential for creating extended conjugated systems via cross-coupling reactions, makes it a candidate for applications in organic electronics.
Derivatization of the phenolic group could be used to attach the molecule to a polymer backbone, imparting specific properties such as altered refractive index or thermal stability. The molecule could also be a precursor for dyes, with the nitro group and a potential amino group (after reduction) acting as a push-pull system to tune the molecule's absorption of light. The ability to systematically modify each functional group allows for the fine-tuning of molecular properties, a key requirement in the rational design of new materials.
Future Research Perspectives and Methodological Advancements
Development of Greener and More Sustainable Synthetic Routes
The imperative for environmentally benign chemical processes necessitates a shift towards greener synthetic strategies for producing 2-Fluoro-3-iodo-4-nitrophenol. chemistryjournals.netscirp.org Current multi-step syntheses often rely on hazardous reagents and generate considerable waste. Future research will likely prioritize the development of synthetic pathways that adhere to the principles of green chemistry. researchgate.netijnrd.org
Key areas of focus will include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. jddhs.com The use of aqueous micellar conditions, for instance, has shown promise in improving the sustainability of synthetic reactions. nih.gov
Renewable Feedstocks: Investigating the potential of deriving starting materials from renewable biomass sources rather than petroleum-based feedstocks. scirp.org
Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure, potentially through the use of novel catalysts or microwave-assisted synthesis, to reduce energy consumption. ijnrd.org
One promising approach involves the catalytic reduction of the nitro group to an amino group, a key transformation in the synthesis of many pharmaceuticals. nih.gov Green catalysts, such as metal nanoparticles supported on materials like polydopamine-magnetite, have been explored for the reduction of nitrophenols and could be adapted for this compound. nih.gov
Exploration of Novel Catalytic Systems for Selective Transformations
The unique substitution pattern of this compound offers multiple sites for chemical modification. The development of novel catalytic systems that can selectively target a specific functional group is a crucial area for future research.
Future investigations are expected to explore:
Selective Cross-Coupling Reactions: The presence of an iodine atom makes the molecule an excellent candidate for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification. acs.orgnih.gov Research into highly selective palladium or copper-based catalysts will be essential to functionalize the C-I bond without disturbing the other substituents. The use of nickel-catalyzed cross-coupling reactions under visible light is another emerging area that could be applied. researchgate.net
Directed C-H Functionalization: Catalytic systems that can selectively activate and functionalize the C-H bonds on the aromatic ring would provide direct routes to more complex derivatives, avoiding the need for pre-functionalized starting materials.
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalysts will be paramount. This is particularly relevant if the compound is to be used as a scaffold for biologically active molecules.
Photocatalysis: The use of light-driven catalytic processes can offer mild reaction conditions and unique reactivity patterns that are not accessible through traditional thermal methods.
Recent advancements in the design of phenol-based catalytic systems and the use of plastically deformed metal alloys as high-performance catalysts could provide new avenues for the transformation of this compound. researchgate.netrsc.org
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental for optimizing existing reactions and discovering new ones. The interplay of the electron-withdrawing nitro group and the halogen substituents creates a complex electronic environment that influences the regioselectivity and reactivity of the aromatic ring.
Future mechanistic studies will likely involve:
Electrophilic and Nucleophilic Aromatic Substitution: Detailed kinetic and computational studies will be necessary to elucidate the mechanisms of electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) on this highly substituted ring. imperial.ac.ukhilarispublisher.comlibretexts.org Understanding the directing effects of the existing substituents is crucial for predicting reaction outcomes. The mechanism of SNAr reactions can proceed through a classical two-step process or a concerted pathway, and investigating which is operative for this substrate will be important. nih.govresearchgate.net
Role of Intermediates: The isolation and characterization of reaction intermediates, such as Meisenheimer complexes in SNAr reactions or Wheland intermediates in SEAr reactions, will provide direct evidence for the proposed mechanisms. nih.govacs.org
Kinetic Isotope Effects: The use of kinetic isotope effect (KIE) studies can help to determine the rate-determining step of a reaction and provide insights into the transition state structure. nih.gov
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry is a powerful tool for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. acs.orgnih.gov For this compound, computational modeling can provide valuable insights into its behavior and potential applications.
Future computational work is expected to focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to calculate molecular properties such as electronic structure, bond dissociation energies, and reaction energy profiles. nih.gov This information can be used to predict the most likely sites of reaction and to design catalysts that can promote specific transformations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Models: For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. researchgate.netnih.gov Machine learning algorithms can be employed to build predictive QSAR models. nih.gov
Reaction Dynamics Simulations: Advanced simulation techniques can be used to model the dynamics of chemical reactions, providing a deeper understanding of the factors that control reaction rates and selectivity.
Expansion of Synthetic Utility through Novel Reactivity Discoveries
The unique combination of functional groups in this compound presents opportunities for discovering novel reactivity and expanding its applications in organic synthesis. The presence of both an iodo and a nitro group on the same aromatic ring is particularly interesting, as both can serve as handles for further functionalization.
Future research in this area may explore:
Denitrative Cross-Coupling: While the C-I bond is a conventional site for cross-coupling, recent advances have shown that the nitro group can also be used as a leaving group in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Exploring the selective activation of the C-NO2 bond in the presence of the C-I bond could lead to new synthetic strategies.
Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine reagents, which are versatile reagents for a variety of oxidative coupling reactions. frontiersin.org
Photoredox-Mediated Transformations: The electron-deficient nature of the nitroaromatic ring makes it susceptible to single-electron reduction, which can be initiated by photoredox catalysis. This could open up new avenues for radical-based functionalization reactions.
Synthesis of Polycyclic Aromatic Compounds: The strategic functionalization of this compound could serve as a key step in the synthesis of novel polycyclic aromatic molecules with interesting electronic and photophysical properties. researchgate.netnih.govrsc.orgrsc.org
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable building block in synthetic chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
